molecular formula C21H12ClN3O6 B5246210 (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5246210
M. Wt: 437.8 g/mol
InChI Key: VIYHSDMFNMTDHD-WJDWOHSUSA-N
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Description

(5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and various substituents such as a chloro and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating certain diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione apart is its combination of a furan ring, a pyrimidine ring, and specific substituents

Properties

IUPAC Name

(5Z)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN3O6/c22-17-8-6-13(25(29)30)10-15(17)18-9-7-14(31-18)11-16-19(26)23-21(28)24(20(16)27)12-4-2-1-3-5-12/h1-11H,(H,23,26,28)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYHSDMFNMTDHD-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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